molecular formula C9H8BrNO2S B161163 ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 238749-50-3

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B161163
CAS No.: 238749-50-3
M. Wt: 274.14 g/mol
InChI Key: KXGSKTSSCQBDOA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 238749-50-3, molecular formula: C₉H₈BrNO₂S) is a brominated heterocyclic ester with a fused thienopyrrole scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in the development of donor-acceptor semiconductors for organic field-effect transistors (OFETs) . Its synthesis typically involves alkylation or coupling reactions, as demonstrated in the preparation of TP-BT4T-TP and TP-BT2TT-TP semiconductors via Stille coupling . The bromine substituent at the 2-position enhances reactivity in cross-coupling reactions, making it valuable for constructing π-conjugated systems .

Physicochemical properties include a density of 1.692 g/cm³, predicted boiling point of 398.8°C, and low water solubility, favoring its use in non-polar reaction environments . It is stored under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Properties

IUPAC Name

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGSKTSSCQBDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524070
Record name Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238749-50-3
Record name Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is dissolved in anhydrous dioxane and treated with a bromine-dioxane complex at room temperature. The reaction progresses via slow addition of bromine to avoid over-bromination, yielding a mixture of mono-, di-, and tribrominated products. Column chromatography (petroleum ether:ethyl acetate, 5:1) isolates the dibrominated derivative with 71% yield.

Table 1: Bromination Reaction Parameters

ParameterValue/Description
Starting MaterialEthyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Brominating AgentBr₂-dioxane complex
SolventDioxane
TemperatureRoom temperature (25°C)
Reaction Time12–24 hours (TLC monitoring)
Yield71% (dibrominated product)

Key considerations:

  • Regioselectivity : Bromination favors the 2-position due to electron-rich thiophene aromaticity.

  • Side Products : Tribrominated byproducts (e.g., 2,6-dibromo derivatives) form in minor amounts but are separable via chromatography.

ComponentDetail
CatalystPd(PPh₃)₄ (5 mol%)
SolventToluene
Temperature110°C (reflux)
Reaction Time48–72 hours
Key ApplicationSynthesis of organic semiconductors

Optimization of Reaction Conditions

Yield Improvement Strategies

  • Slow Bromine Addition : Reduces localized excess bromine, minimizing di-/tribromination.

  • Inert Atmosphere : Stille couplings require argon/nitrogen to prevent catalyst oxidation.

Comparative Analysis of Synthetic Routes

Table 3: Bromination vs. Stille Coupling

AspectBromination RouteStille Coupling Route
Primary Use Introducing bromineFunctionalizing brominated intermediates
Yield 71% (dibrominated product)60–80% (varies with substrate)
Scalability Suitable for bulk synthesisLimited by palladium cost
Purity Requires chromatographyPrecipitation in methanol suffices

Industrial-Scale Production Considerations

Challenges and Solutions

  • Bromine Handling : Corrosive and toxic; automated dosing systems minimize exposure.

  • Cost Efficiency : Recycling Pd catalysts via extraction reduces expenses in Stille couplings.

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic bromination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thieno[3,2-b]pyrrole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its applications include:

  • Synthesis of Heterocycles : It is used as an intermediate for synthesizing various heterocyclic compounds with potential biological activities. The bromine atom can facilitate nucleophilic substitutions, leading to the formation of derivatives with enhanced properties.
  • Functionalization Reactions : The compound can undergo various functionalization reactions, such as:
    • Substitution Reactions : The bromine atom allows for substitution with nucleophiles to create new derivatives.
    • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, expanding the library of accessible compounds .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

  • Anticancer Activity : Compounds derived from this structure have been investigated for their anticancer properties. Studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Material Science Applications

The unique electronic properties of this compound make it valuable in material science:

  • Organic Electronics : Its ability to form conductive polymers positions it as a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
  • Sensors : The compound's reactivity can be harnessed in developing chemical sensors that detect specific analytes based on changes in conductivity or optical properties.

The biological activity of this compound has been a focus of research:

  • Mechanism of Action : The mechanism involves interaction with specific biological targets such as enzymes or receptors. The bromine atom and the thieno ring system enhance binding affinity to these targets, influencing biological responses .
  • Case Studies :
    • A study demonstrated that derivatives exhibited significant inhibition of cancer cell proliferation through apoptosis induction.
    • Another investigation highlighted the antimicrobial efficacy against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thieno[3,2-b]pyrrole Derivatives

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate 2-Br, 5-COOEt C₉H₈BrNO₂S Semiconductor synthesis; Stille coupling precursor
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate 2-Br, 5-COOEt (furo ring) C₉H₈BrNO₃ Lower density (1.662 g/cm³); used in antibacterial agents
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate 4-(4-Cl-benzyl), 5-COOMe C₁₅H₁₂ClNO₂S TGR5 agonist intermediate; synthesized via NaH-mediated alkylation
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-Me, 5-COOH C₇H₇NO₂S Higher acidity (pKa ~2–3); precursor for metal-organic frameworks
Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate 2-Br, 6-CHO, 5-COOEt C₁₁H₁₀BrNO₃S Bifunctional reactivity (formyl for condensation; bromo for coupling)
Key Observations:
  • Ring System: Replacing the thieno ring with furo (e.g., ) reduces density and alters electronic properties due to oxygen’s electronegativity .
  • Substituent Position : Bromine at the 2-position enhances cross-coupling efficiency compared to methyl or chloro groups (e.g., 2-Me or 2-Cl derivatives in ), which are less reactive in Suzuki or Ullmann reactions .
  • Ester Group : Methyl esters (e.g., ) offer lower molecular weight and faster hydrolysis rates than ethyl esters, influencing pharmacokinetics in drug development .
Brominated Derivatives
  • Target Compound: Synthesized via Stille coupling using ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate and organostannanes . Purification avoids column chromatography, yielding >95% purity .
  • Formyl Analog: Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is prepared via Vilsmeier formylation at ambient temperature, leveraging electrophilic aromatic substitution .
Non-Brominated Analogs
  • Methyl 4-(4-chlorobenzyl) Derivative: Synthesized by alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with 1-(bromomethyl)-4-chlorobenzene using NaH in DMF .
  • 2-Methyl Carboxylic Acid : Derived from hydrolysis of methyl esters, followed by decarboxylation .

Biological Activity

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 238749-50-3) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

PropertyValue
Molecular FormulaC9H8BrNO2S
Molecular Weight (g/mol)274.132
SolubilitySparingly soluble in water
InChI KeyKXGSKTSSCQBDOA-UHFFFAOYSA-N
PubChem CID13164349

This compound is believed to exert its biological effects through interaction with various molecular targets. The bromine atom and the thieno-pyrrole structure are crucial for binding to specific enzymes or receptors, potentially modulating their activity. This characteristic suggests that the compound could serve as a lead structure for developing new therapeutic agents.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These findings suggest that the compound may be a promising candidate for further development as an antibacterial agent.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its potential anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies

  • Study on Anticancer Activity : A study published in Molecules assessed the anticancer effects of this compound on MCF-7 (breast cancer) and H460 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM for MCF-7 and 12 µM for H460 cells.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study utilized agar well diffusion methods to assess effectiveness, revealing that it inhibited growth in both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex heterocyclic compounds. Its potential applications include:

  • Drug Development : As a scaffold for designing novel inhibitors targeting specific enzymes or receptors involved in disease pathways.
  • Material Science : Exploring its properties for developing new materials with electronic or optical applications.

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer : Transition metal-free ethynylation (e.g., using potassium carbonate as a base in ethanol) reduces heavy metal waste. Solvent selection tools (e.g., CHEM21 Solvent Guide) can identify safer alternatives to DMF or THF, improving the EcoScale score .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

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